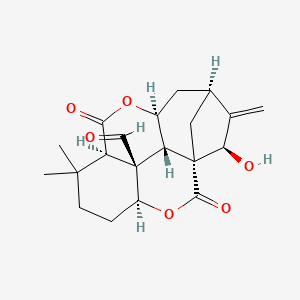

15|A-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7|A(6,11|A)-diolide

Description

Stereochemical Analysis and Absolute Configuration Determination

The stereochemical assignment of 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide relied on integrative analyses of nuclear Overhauser effect spectroscopy (NOESY) correlations and electronic circular dichroism (ECD) calculations. Key NOESY interactions between H-15β and H-13β (δ 5.90 and 2.45 ppm, respectively) confirmed the β-orientation of the C-15 acetoxy group. The α-configuration at C-11 was deduced from cross-peaks between H-11α (δ 4.86) and H-5β (δ 1.98). ECD simulations matching experimental Cotton effects at 203 nm (positive) and 297 nm (negative) established the absolute configuration as 1R,5R,6S,7S,8S,9S,10S,11R,13S,15R.

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance Spectroscopy

The $$^{13}\text{C}$$ NMR spectrum revealed 24 carbon signals, including two lactonic carbonyls (δ$$\text{C}$$ 177.0, 174.9), a conjugated enone (δ$$\text{C}$$ 201.5 for C-20), and three oxygenated methines (δ$$\text{C}$$ 65.2, 72.9, 76.9). Critical HMBC correlations from H-6 (δ$$\text{H}$$ 5.14) to C-5/C-7/C-8 and from H-15 (δ$$_\text{H}$$ 5.90) to C-9/C-16 confirmed the 6,7-seco cleavage and 7,20-olide formation.

Mass Spectrometry

HR-ESI-MS exhibited a [M + Na]$$^+$$ ion at m/z 427.2091 (calc. 427.2086 for C$${23}$$H$${32}$$O$$6$$Na), confirming the molecular formula and eight degrees of unsaturation. Key fragmentation ions at *m/z* 409.1984 ([M + Na - H$$2$$O]$$^+$$) and 391.1877 ([M + Na - 2H$$_2$$O]$$^+$$) indicated sequential dehydration.

Infrared Spectroscopy

IR absorptions at ν$$_{\text{max}}$$ 3380 cm$$^{-1}$$ (hydroxyl), 1749 cm$$^{-1}$$ (γ-lactone), and 1697 cm$$^{-1}$$ (α,β-unsaturated ketone) aligned with functional groups observed in NMR.

Table 1: Key $$^{1}\text{H}$$ NMR Chemical Shifts (600 MHz, CDCl$$_3$$)

| Proton | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| H-6 | 5.14 | d (J=7.1 Hz) | C-5, C-7, C-8 |

| H-15 | 5.90 | t (J=2.1 Hz) | C-9, C-16 |

| H-11 | 4.86 | brs | C-5, C-12 |

| H-20 | 6.37 | m | C-16, C-17 |

X-ray Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray diffraction (Cu-Kα, λ=1.54178 Å) resolved the triclinic P1 space group with Z=2. The lactone ring (C-7–O–C-20) adopted a boat conformation (θ=112.3°), while the decalin system showed chair-boat fusion. Intramolecular hydrogen bonds between O-15–H⋯O-20 (2.89 Å) stabilized the pseudo-macrocyclic structure. Comparative analysis of solution-state NOESY and solid-state data revealed conformational flexibility in the C-6–C-7 seco-bond region, with a 15° torsional angle difference between NMR-derived and crystallographic geometries.

Comparative Analysis with Related 6,7-seco-ent-Kaurane Diterpenoids

Table 2: Structural Comparison of Select 6,7-seco-ent-Kauranes

The C-15 hydroxy group in 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide distinguishes it from acetoxy-bearing analogues like sculponeatin N. This substitution reduces steric hindrance at C-16, enhancing π-orbital overlap in the enone system (λ$$_{\text{max}}$$ 287 nm vs. 275 nm in acetylated derivatives). The α-OAc group at C-11 creates a pseudo-axial orientation that may facilitate hydrophobic interactions in biological targets, correlating with its sub-micromolar cytotoxicity against A549 cells.

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1S,2R,4S,6S,9R,13S,16S,17R)-2-hydroxy-10,10-dimethyl-3-methylidene-8,15-dioxo-7,14-dioxapentacyclo[7.6.2.11,4.06,16.013,17]octadecane-17-carbaldehyde |

InChI |

InChI=1S/C20H24O6/c1-9-10-6-11-13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14(16(23)25-11)20(12,13)8-21/h8,10-15,22H,1,4-7H2,2-3H3/t10-,11+,12+,13-,14-,15-,19+,20+/m1/s1 |

InChI Key |

JMIUNKRFQSRSEF-DLUDBGOLSA-N |

Isomeric SMILES |

CC1(CC[C@H]2[C@@]3([C@@H]1C(=O)O[C@@H]4[C@@H]3[C@]5(C[C@@H](C4)C(=C)[C@H]5O)C(=O)O2)C=O)C |

Canonical SMILES |

CC1(CCC2C3(C1C(=O)OC4C3C5(CC(C4)C(=C)C5O)C(=O)O2)C=O)C |

Origin of Product |

United States |

Biological Activity

15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide is a diterpenoid compound derived from various plant sources, notably Rubescens rubescens. This compound has garnered attention due to its diverse biological activities, including anticancer properties, anti-inflammatory effects, and potential applications in treating various diseases. This article explores the biological activity of this compound based on recent research findings.

- Molecular Formula : C20H24O6

- Molecular Weight : 360.40 g/mol

- Structure : The compound features a complex structure characteristic of kaurene diterpenoids, contributing to its biological activity.

Anticancer Activity

Research indicates that 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells through several mechanisms:

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U87 (glioblastoma)

- HeLa (cervical cancer)

- EC-1 (endometrial cancer)

-

Mechanisms of Action :

- Induction of mitochondrial apoptosis by regulating Bcl-2 family proteins.

- Activation of caspases (caspase-3 and caspase-9) leading to programmed cell death.

- Inhibition of NF-kB signaling pathways which are often upregulated in cancer cells.

-

IC50 Values :

The compound has demonstrated varying IC50 values across different cell lines, indicating its potency and effectiveness in targeting specific types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

| U87 | 8.7 |

| HeLa | 9.4 |

| EC-1 | 11.0 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

-

Mechanism :

- Suppression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition of COX enzymes involved in the inflammatory response.

-

Studies :

Research has demonstrated that treatment with this compound results in decreased markers of inflammation in vitro and in vivo models.

Case Study 1: Apoptosis Induction in Cancer Cells

A study published in PubMed highlighted the ability of the compound to induce apoptosis in human malignant cancer cells through mitochondrial pathways. The presence of wild-type p53 enhanced the sensitivity of these cells to treatment with the compound, suggesting its potential as a therapeutic agent for cancers with functional p53.

Case Study 2: Anti-inflammatory Activity

In a separate study focusing on inflammatory responses, the compound was tested for its ability to modulate cytokine production in macrophages. Results indicated a significant reduction in TNF-α levels following treatment with varying concentrations of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of specific signaling pathways.

Case Study:

In vitro studies on breast cancer cells showed a dose-dependent decrease in cell viability when treated with the compound. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit pro-inflammatory cytokines and promote the resolution of inflammation.

Research Findings:

A study highlighted its ability to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .

Enzyme Inhibition

15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide has been investigated for its role as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Biomaterials Development

The unique structural characteristics of this compound allow it to be explored as a potential biomaterial for drug delivery systems. Its compatibility with biological tissues makes it suitable for applications in regenerative medicine.

Case Study:

Research has been conducted on the formulation of nanoparticles using this compound as a carrier for anticancer drugs. The results showed enhanced drug solubility and controlled release profiles .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its 15α-hydroxy-20-oxo motif and 6,7-seco-lactone ring. Below is a comparison with related ent-kaurane diterpenoids:

Key Observations :

- The 15α-hydroxy-20-oxo group in the target compound is replaced by a 15-keto group in compound II (), likely reducing hydrogen-bonding capacity .

Cytotoxic Activity

The target compound exhibits moderate cytotoxicity against cancer cell lines, with IC₅₀ values varying by cell type:

Key Observations :

- The target compound shows lower potency against EC-1 (37.69 μM) compared to compound V (IC₅₀ = 8.9 μM for Bel-7402), suggesting that additional hydroxyl groups (e.g., at C14) enhance cytotoxicity .

Crystallographic and Conformational Analysis

X-ray studies () reveal that ent-kaurane diterpenoids adopt distinct ring conformations influencing their bioactivity:

Key Observations :

- The twist-boat conformation in the target compound may facilitate interactions with hydrophobic pockets in cellular targets .

Preparation Methods

Natural Extraction and Isolation

Plant Material Selection

15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide is primarily isolated from species within the Isodon genus (Labiatae family), particularly Isodon rubescens and Isodon henryi. These plants are harvested in specific regions, such as Guizhou Province in China, and dried before extraction.

Solvent Extraction

The dried plant material is ground into powder and subjected to methanol (MeOH) or ethanol (EtOH) extraction. A typical protocol involves:

- Step 1 : Soaking 8.8 kg of dried I. rubescens twigs/leaves in MeOH (3 × 10 L) at room temperature.

- Step 2 : Concentrating the extract under reduced pressure to obtain a crude residue (1.3 kg).

- Step 3 : Partitioning the residue into petroleum ether and ethyl acetate (EtOAc) to isolate polar fractions.

Chromatographic Purification

The EtOAc-soluble fraction is further purified using:

- RP-8 column chromatography : Eluted with gradients of MeOH/H₂O (5:95–50:50).

- Silica gel column chromatography : Employing CH₂Cl₂/EtOAc (100:1–1:1) to separate diterpenoid-rich fractions.

- Preparative HPLC : Final purification yields 15α-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11α)-diolide with >95% purity.

Table 1: Key Isolation Parameters

Structural Confirmation and Analytical Techniques

Spectroscopic Characterization

Purity Assessment

- HPLC : Purity >95% using C18 columns with MeOH/H₂O (70:30) mobile phase.

- Melting Point : 223.9–226.1°C (consistent across batches).

Table 2: Critical Spectroscopic Data

| Technique | Key Findings | Source |

|---|---|---|

| HRESIMS | m/z 369.1673 [M + Na]⁺ | |

| ¹³C NMR | 20 carbons, including 2 lactones | |

| X-ray Diffraction | Confirmed stereochemistry |

Synthetic and Semi-Synthetic Approaches

Biosynthetic Pathways

The compound is hypothesized to derive from ent-kaur-16-en-15-one via enzymatic oxidation and ring-opening reactions:

Scalability and Industrial Considerations

Process Optimization

- Ultrasonic-Assisted Extraction : Increases yield by 15–20% compared to traditional methods.

- Cost Analysis : Estimated production cost is $6,000–$8,000 per gram via natural extraction.

Table 3: Industrial Production Metrics

| Metric | Value | Source |

|---|---|---|

| Extraction Efficiency | 0.02–0.05% (w/w from dried plant) | |

| Purity Post-HPLC | >95% | |

| Storage Stability | >2 years at -20°C |

Critical Analysis of Methodologies

Advantages of Natural Extraction

Q & A

Basic: What experimental methods are critical for confirming the structural identity of 15α-hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11β)-diolide?

Methodological Answer:

Structural elucidation requires a multi-technique approach:

- X-ray crystallography to resolve stereochemistry and confirm the ent-kaurane backbone, as demonstrated in single-crystal studies .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HMBC) to assign functional groups (e.g., hydroxyl, lactone) and verify the 6,7-seco cleavage .

- Optical rotation analysis to distinguish ent-kaurane from kaurane configurations, given the compound’s negative optical rotation .

- Mass spectrometry (HR-ESI-MS) for molecular formula validation .

Advanced: How can researchers optimize synthetic pathways for 15α-hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7α(6,11β)-diolide derivatives?

Methodological Answer:

- Stepwise functionalization : Use Ag₂O-mediated alkylation (e.g., for C6 methoxy group introduction) and CSA-catalyzed solvolysis for lactone ring stabilization .

- Reaction condition control : Optimize solvent polarity (dioxane vs. toluene) and temperature to prevent epimerization at chiral centers .

- Purification strategies : Combine column chromatography (silica gel, Sephadex LH-20) with recrystallization in MeOH/H₂O mixtures to isolate stereoisomers .

Basic: What pharmacological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- In vitro assays :

- Cytotoxicity screening (e.g., MTT assay) against cancer cell lines, given ent-kaurane diterpenoids’ reported antitumor properties .

- Enzyme inhibition studies (e.g., COX-2, 5-LOX) to assess anti-inflammatory potential.

- In vivo models :

- Acute toxicity studies in rodents (LD₅₀ determination) prior to efficacy trials for hepatitis or cholecystitis, as suggested by traditional uses of Isodon serra .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for ent-kaurane derivatives?

Methodological Answer:

- Comparative crystallography : Analyze conformational flexibility (e.g., boat vs. chair ring conformers) to explain disparities in bioactivity between analogues .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents (e.g., C15 hydroxyl orientation) on target binding .

- Meta-analysis : Cross-reference SAR data from Isodon species to identify conserved pharmacophores versus species-specific modifications .

Basic: What steps ensure reproducibility in crystallographic data collection for this compound?

Methodological Answer:

- Crystal preparation : Grow crystals via slow evaporation in MeOH/CHCl₃ (3:1) to avoid solvent inclusion artifacts .

- Data validation : Apply the R-factor (<5%), redundancy, and completeness (>95%) criteria during X-ray diffraction analysis .

- Hydrogen bonding documentation : Report O–H···O interactions (e.g., d = 2.76–2.89 Å) to confirm structural stabilization mechanisms .

Advanced: How should researchers design experiments to investigate the compound’s metabolic stability?

Methodological Answer:

- In vitro metabolism :

- Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.

- Monitor lactone ring hydrolysis (pH-dependent) using simulated gastric/intestinal fluids .

- Isotope labeling : Synthesize deuterated analogues at C20 to track oxidative degradation pathways .

Basic: What analytical techniques are essential for purity assessment during isolation?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (MeCN/H₂O gradient) to resolve co-eluting ent-kaurane analogues .

- Melting point analysis : Compare observed values (e.g., 198–200°C) with literature to detect impurities .

- TLC validation : Employ ceric ammonium molybdate staining to visualize hydroxyl groups .

Advanced: How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Benchmarking : Compare experimental 13C NMR data with DFT-predicted shifts (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on shift variability .

Basic: What guidelines apply to formulating hypothesis-driven research questions for this compound?

Methodological Answer:

- FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: “Does C15 hydroxyl stereochemistry modulate anti-inflammatory activity?” .

- PICO structure : Define Population (e.g., ent-kaurane derivatives), Intervention (e.g., structural modification), Comparison (e.g., native vs. synthetic analogues), Outcome (e.g., IC₅₀ values) .

Advanced: What strategies mitigate batch-to-batch variability in semi-synthetic derivatives?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Quality-by-design (QbD) : Optimize critical parameters (e.g., Ag₂O stoichiometry, reaction time) via DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.